molecular formula C6H12ClO2P B087831 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane CAS No. 14812-59-0

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Cat. No. B087831
CAS RN: 14812-59-0
M. Wt: 182.58 g/mol
InChI Key: WGPCXYWWBFBNSS-UHFFFAOYSA-N
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Description

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound known for its applications in various organic syntheses and chemical analyses. It is utilized notably in quantitative 31P NMR analysis for the identification and measurement of hydroxyl groups in complex organic molecules, such as lignins (Granata & Argyropoulos, 1995).

Synthesis Analysis

The synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane involves reactions under specific conditions that lead to its production in high purity. The chemical's creation typically starts from phosphorus trichloride (PCl3) and involves multiple steps, including chlorination and the addition of alkyl groups to achieve the final compound structure.

Molecular Structure Analysis

The molecular structure of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is characterized by its unique dioxaphospholane ring, which contains chlorine, oxygen, and phosphorus atoms. This ring structure is crucial for its chemical reactivity and is a key focus in structural analysis studies. X-ray diffraction analysis has been used to elucidate the structures of related compounds, providing insights into their chemical behavior and reactivity patterns (Khasiyatullina et al., 2016).

Scientific Research Applications

  • Phosphitylation Reagent in Quantitative NMR Analysis : This compound is used as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, allowing for the accurate determination of uncondensed and condensed phenolic moieties in lignins. This method provides excellent resolution of various phenolic hydroxyl environments, though it compromises the resolution in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).

  • Studying Configurational Stability : The compound has been used to study the configurational stability of phosphorus compounds. PMR spectra of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholanes with different substituents at phosphorus showed no detectable inversion at phosphorus, indicating its stability (Fontal & Goldwhite, 1966).

  • Synthesis of Methoxy and Methylthio Derivatives : This chemical plays a role in the synthesis of methoxy and methylthio derivatives of tetrafluoromethyl-spiro dioxaphospholanes. Its reactions and resultant compound structures have been analyzed through NMR spectroscopy (Bohlen et al., 1986).

  • Transition Metal-Substituted Dioxaphospholanes : It is used in the preparation of transition metal-substituted dioxaphospholanes, leading to the formation of dinuclear or mononuclear complexes (Malisch & Kuhn, 1974).

  • Analyzing Biodiesel Production Streams : It serves as a phosphitylation reagent for the analysis of various types of hydroxyl groups in biodiesel production, facilitating rapid analysis of biodiesel mixtures for commercial production processes (Nagy, Foston, & Ragauskas, 2010).

  • Molecular Mass Estimation : The compound is used in pulsed‐field gradient (PFG) NMR methods to estimate the molecular mass of derivatized compounds, aiding in the analysis of molecules containing functional groups like alcohol, amine, carboxylic acid, or thiol (Crutchfield & Harris, 2007).

Future Directions

The future directions of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane research could involve its use in the synthesis of organic compounds and the study of enzyme kinetics, protein-protein interactions, and the structure and function of proteins and nucleic acids .

properties

IUPAC Name

2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClO2P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPCXYWWBFBNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OP(O1)Cl)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404385
Record name 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

CAS RN

14812-59-0
Record name 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
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2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
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2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
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2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
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2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Reactant of Route 6
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Citations

For This Compound
2
Citations
J Picione - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
Abstract InChI= 1S/C6H12ClO2P/c1‐5 (2) 6 (3, 4) 9‐10 (7) 8‐5/h1‐4H3 InChIKey= WGPCXYWWBFBNSS‐UHFFFAOYSA‐N (reagent used for the phosphitylation of alcohols and other heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands) Physical Data: bp 81.5–82° C/13 mm Hg; d 1.149. Solubility: soluble in CHCl3, ether, THF, and most organic solvents. Form Supplied in: colorless liquid, available from Aldrich Chemical Company, Inc. Preparative Methods: the reagent is prepared via the …
Number of citations: 0 onlinelibrary.wiley.com
A Granata, DS Argyropoulos - Journal of Agricultural and Food …, 1995 - ACS Publications
The use of 2-chloro-4, 4, 5, 5-tetramethyl-l, 3, 2-dioxaphospholane as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups inlignins has been thoroughly examined, and an experimental protocol recommended for spectra acquisition hasbeen developed. Quantitative analysis of six “standardlignins” gave results comparable to those obtained by other methods of analysis. Excellent resolution of the various phenolic hydroxyl environments including those present in condensed moieties was observed …
Number of citations: 886 pubs.acs.org

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